

Application Notes & Protocols: HPLC Analysis of Codeine Phosphate Sesquohydrate

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Compound of Interest

Compound Name: Codeine phosphate sesquihydrate

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This document provides detailed methodologies for the quantitative analysis of **Codeine Phosphate Sesquihydrate** using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be robust, reliable, and suitable for routine quality control, stability studies, and research applications.

Introduction

Codeine phosphate, a widely used opioid analgesic and antitussive, requires accurate and precise analytical methods to ensure its quality, safety, and efficacy in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis of codeine phosphate due to its high resolution, sensitivity, and specificity.

This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of **codeine phosphate sesquihydrate**. The method is capable of separating codeine from its potential degradation products and common impurities. An alternative Ultra-High-Performance Liquid Chromatography (UHPLC) method is also discussed for faster analysis times.

Physicochemical Properties of Codeine Phosphate Sesquihydrate

A thorough understanding of the analyte's properties is crucial for method development.

Property	Value
Chemical Formula	$C_{18}H_{21}NO_3 \cdot H_3PO_4 \cdot 1.5H_2O$
Molecular Weight	424.4 g/mol
Appearance	White or almost white crystalline powder, or small, colorless crystals. [1]
Solubility	Freely soluble in water, slightly soluble in ethanol. [1]
UV Maximum (in 0.1 M NaOH)	Approximately 284 nm

Recommended HPLC Method (Non-Ion-Pairing, Stability-Indicating)

This method is recommended for its simplicity, robustness, and ability to separate codeine phosphate from its degradation products without the use of ion-pairing reagents.[\[2\]](#)

3.1. Chromatographic Conditions

Parameter	Condition
Column	Phenomenex C18 (250 mm x 4.6 mm, 5 μ m) or equivalent
Mobile Phase	1% o-phosphoric acid in water : acetonitrile : methanol (78:10:12, v/v/v), pH adjusted to 3.0 [2]
Flow Rate	1.0 mL/min [2]
Injection Volume	20 μ L [2]
Column Temperature	23°C [2]
Detection Wavelength	254 nm [2]
Run Time	Approximately 10 minutes

3.2. Experimental Protocol

3.2.1. Reagents and Materials

- **Codeine Phosphate Sesquihydrate** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)

3.2.2. Preparation of Mobile Phase

- Prepare a 1% (v/v) solution of orthophosphoric acid in water.
- In a suitable container, mix 780 mL of the 1% orthophosphoric acid solution, 100 mL of acetonitrile, and 120 mL of methanol.
- Adjust the pH of the mixture to 3.0 with orthophosphoric acid or a suitable base (e.g., triethylamine) if necessary.
- Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

3.2.3. Preparation of Standard Solution (e.g., 100 µg/mL)

- Accurately weigh approximately 10 mg of **Codeine Phosphate Sesquihydrate** reference standard.
- Transfer the standard to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.

3.2.4. Preparation of Sample Solution

- For bulk drug substance, prepare a solution with a concentration similar to the standard solution.

- For formulated products (e.g., tablets), accurately weigh and finely powder a representative number of units. Transfer a portion of the powder equivalent to a known amount of codeine phosphate to a volumetric flask. Add a suitable volume of mobile phase, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 μm syringe filter before injection.

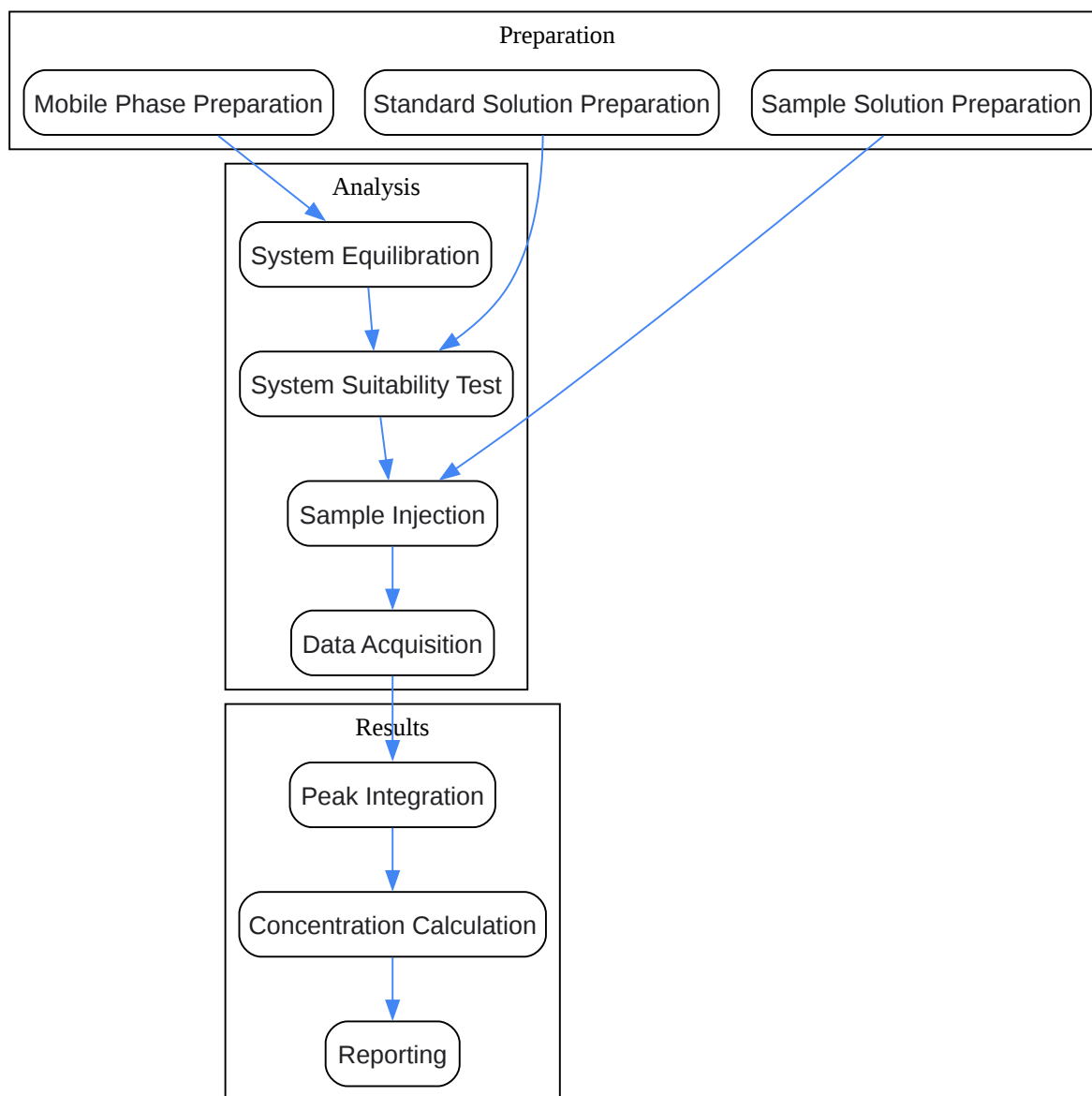
3.2.5. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) for replicate injections	$\leq 2.0\%$

3.2.6. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution multiple times (e.g., $n=5$) to check for system suitability.
- Inject the sample solutions.
- Calculate the concentration of codeine phosphate in the samples by comparing the peak areas with that of the standard solution.

Diagram: HPLC Analysis Workflow



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Caption: A typical workflow for HPLC analysis.

Alternative UHPLC Method for Impurity Profiling

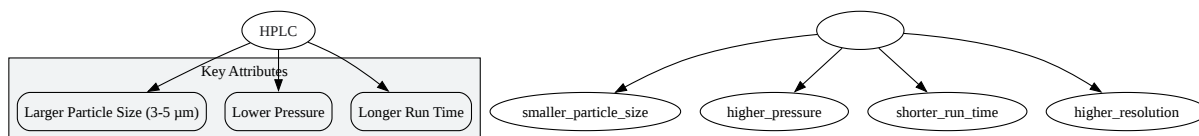
For faster analysis and higher resolution, particularly for impurity profiling, a UHPLC method can be employed. The following method is based on a published procedure for the separation of codeine phosphate and its impurities.[3][4]

4.1. Chromatographic Conditions

Parameter	Condition
Column	Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 μ m) or equivalent[3]
Mobile Phase A	Ammonium dihydrogen phosphate buffer (e.g., 1.15 g/L), pH adjusted to 2.5 with orthophosphoric acid
Mobile Phase B	Acetonitrile
Gradient	A time-based gradient should be optimized to separate all impurities. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B.
Flow Rate	0.3 mL/min[3]
Injection Volume	5 μ L[3]
Column Temperature	25°C[3]
Detection Wavelength	245 nm[3]

4.2. Experimental Protocol

The experimental protocol for the UHPLC method follows the same principles as the HPLC method, with adjustments for the smaller column dimensions and faster flow rates. It is critical to use a UHPLC system capable of handling the high backpressures generated.



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